molecular formula C19H17ClN2O3S B1665938 AZD1981 CAS No. 802904-66-1

AZD1981

Cat. No.: B1665938
CAS No.: 802904-66-1
M. Wt: 388.9 g/mol
InChI Key: JWYIGNODXSRKGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AZD1981, also known as “2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid”, is a potent, fully reversible, functionally non-competitive antagonist of human CRTh2 . The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a receptor for prostaglandin D2 (DP2) and plays a crucial role in mediating allergic responses .

Mode of Action

This compound interacts with its target, the CRTh2 receptor, by blocking the action of the natural ligand, prostaglandin D2 (PGD2). This results in the inhibition of CRTh2-mediated cellular responses such as eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin D2 (PGD2) pathway. By antagonizing the CRTh2 receptor, this compound blocks the downstream effects of PGD2, which include eosinophil and basophil shape change, chemotaxis, and Th2-cell chemotaxis .

Pharmacokinetics

This compound is orally bioavailable and has been administered in various doses in clinical trials . It is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . These interactions could potentially affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CRTh2-mediated responses. This includes blocking the agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .

Preparation Methods

The synthesis of AZD-1981 involves the preparation of 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid . The synthetic route typically includes the following steps:

    Formation of the indole core: This involves the cyclization of appropriate precursors to form the indole ring.

    Introduction of the thioether group: The 4-chlorophenylthio group is introduced via a substitution reaction.

    Acetylation: The acetyl group is added to the amino group on the indole ring.

    Final modifications: The carboxylic acid group is introduced to complete the synthesis.

Industrial production methods for AZD-1981 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AZD-1981 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in AZD-1981.

    Substitution: The thioether and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

AZD-1981 is unique in its high selectivity and potency as a DP2 receptor antagonist . Similar compounds include:

    Fevipiprant: Another DP2 receptor antagonist that has been investigated for its potential in treating asthma.

    Setipiprant: A DP2 receptor antagonist studied for its effects on hair loss and other conditions.

    Ramatroban: A dual antagonist of the thromboxane receptor and DP2 receptor, used in the treatment of allergic rhinitis.

Compared to these compounds, AZD-1981 has shown a favorable safety and efficacy profile in clinical trials, making it a promising candidate for further development .

Properties

IUPAC Name

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYIGNODXSRKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025620
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802904-66-1
Record name AZD-1981
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1981
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1981
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide (1 M, 11.7 kg) was added to a solution of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid, ethyl ester (2.20 kg, 5.28 mol) in 1-propanol (8.2 kg) and the mixture heated to 68° C. After cooling to 40° C., the solution was filtered, the filter rinsed with water (1 kg) then methyl isobutyl ketone (17.8 kg) was added to the filtrate, which was re-heated to 80° C. Aqueous hydrochloric acid (1 M, 12.2 kg) was added over a period of 90 minutes then the mixture cooled to 19° C. The crystalline solid was collected by filtration, washed with water (2×4 kg), ethyl acetate (6 kg) then dried in a vacuum oven at 40° C. to provide [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid as white crystals, 1.87 kg (91%).
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
8.2 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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